

# Spectroscopic Profile of 4-Hexylphenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Hexylphenylboronic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-hexylphenylboronic acid** (CAS No: 105365-50-2). While direct experimental spectra are not publicly available in major databases as of this writing, this document compiles predicted data, expected spectral characteristics based on analogous compounds, and detailed experimental protocols to aid in the characterization of this compound.

## Compound Information

**4-Hexylphenylboronic acid** is an organic compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex organic molecules makes its thorough characterization essential for researchers in medicinal chemistry and materials science.

Property	Value	Source
Chemical Formula	C <sub>12</sub> H <sub>19</sub> BO <sub>2</sub>	[1][2]
Molecular Weight	206.09 g/mol	[1]
IUPAC Name	(4-hexylphenyl)boronic acid	[1]
CAS Number	105365-50-2	[1][2]
Physical Form	White to off-white crystalline powder	[3]

## Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique to determine the molecular weight and elemental composition of a compound. For **4-hexylphenylboronic acid**, the exact mass can be used to confirm its identity.

## Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **4-hexylphenylboronic acid**.<sup>[4]</sup> This data is crucial for interpreting high-resolution mass spectra.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	207.15509
[M+Na] <sup>+</sup>	229.13703
[M-H] <sup>-</sup>	205.14053
[M] <sup>+</sup>	206.14726
Monoisotopic Mass	206.14781 Da

## Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A standard protocol for obtaining the mass spectrum of **4-hexylphenylboronic acid** would involve the following steps:

- **Sample Preparation:** Dissolve a small amount of **4-hexylphenylboronic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of the two with water.
- **Instrumentation:** Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Analysis Mode:** Acquire spectra in both positive and negative ion modes to observe different adducts (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$  in positive mode, and  $[M-H]^-$  in negative mode).
- **Data Analysis:** Compare the observed  $m/z$  values with the predicted values to confirm the presence and identity of the compound. It is important to note that boronic acids have a tendency to form cyclic trimers (boroxines), which may be observed in the mass spectrum at higher  $m/z$  values.<sup>[4]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The following are the expected chemical shifts for **4-hexylphenylboronic acid** based on its structure and data from analogous compounds.

### Expected $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **4-hexylphenylboronic acid** is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexyl chain.

Protons	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic (ortho to Boron)	7.7 - 7.9	Doublet	2H
Aromatic (meta to Boron)	7.2 - 7.4	Doublet	2H
-B(OH) <sub>2</sub>	4.5 - 6.0 (broad)	Singlet	2H
-CH <sub>2</sub> - (benzylic)	2.6 - 2.8	Triplet	2H
-CH <sub>2</sub> - (alkyl chain)	1.5 - 1.7	Multiplet	2H
-CH <sub>2</sub> - (alkyl chain)	1.2 - 1.4	Multiplet	6H
-CH <sub>3</sub>	0.8 - 1.0	Triplet	3H

## Expected <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
Aromatic (C-B)	130 - 135 (may be broad or unobserved)
Aromatic (ortho to Boron)	135 - 138
Aromatic (meta to Boron)	128 - 130
Aromatic (para to Boron)	145 - 148
-CH <sub>2</sub> - (benzylic)	35 - 37
-CH <sub>2</sub> - (alkyl chain)	31 - 33
-CH <sub>2</sub> - (alkyl chain)	28 - 30
-CH <sub>2</sub> - (alkyl chain)	22 - 24
-CH <sub>3</sub>	13 - 15

## Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-hexylphenylboronic acid** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{Methanol-d}_4$ ) in an NMR tube.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
- **Referencing:** Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### Expected IR Absorption Bands

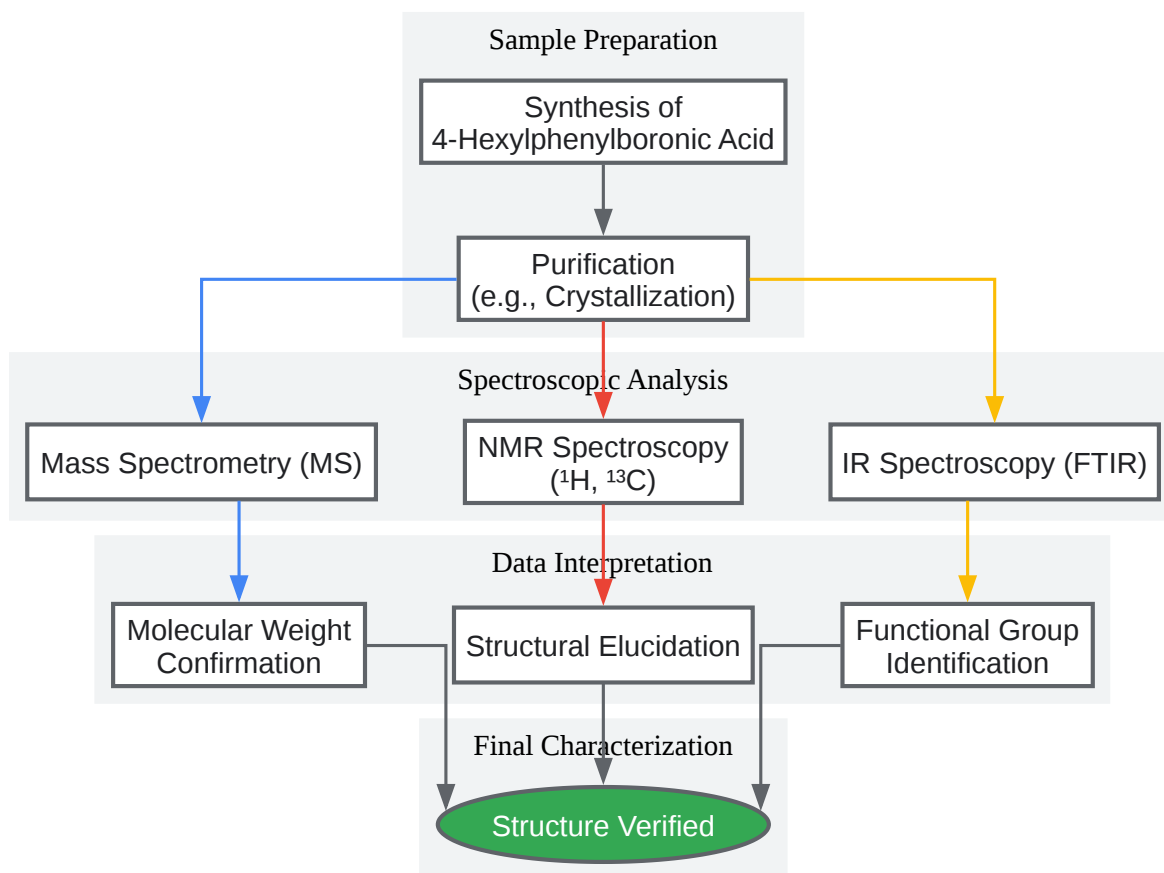
Functional Group	Expected Wavenumber ( $\text{cm}^{-1}$ )	Intensity
O-H stretch (boronic acid)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Strong
C=C stretch (aromatic)	1600 - 1620	Medium
B-O stretch	1330 - 1380	Strong
C-B stretch	1080 - 1120	Medium
C-H bend (aromatic)	800 - 850	Strong

## Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** The sample can be prepared as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid powder directly.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-hexylphenylboronic acid**.



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A general workflow for the spectroscopic characterization of a synthesized compound.

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## References

- 1. 4-Hexylphenylboronic Acid | C<sub>12</sub>H<sub>19</sub>BO<sub>2</sub> | CID 4197864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hexylphenylboronic Acid - Lead Sciences [lead-sciences.com]
- 3. 4-Hexylphenylboronic Acid (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]
- 4. PubChemLite - 4-hexylphenylboronic acid (C<sub>12</sub>H<sub>19</sub>BO<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hexylphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034669#spectroscopic-data-of-4-hexylphenylboronic-acid-nmr-ir-ms]

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